molecular formula C24H21Cl2N5O2S B3621316 3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B3621316
M. Wt: 514.4 g/mol
InChI Key: NCHPGXDZONQQHB-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-[(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide” is a complex organic molecule. It has a molecular formula of C24H21Cl2N5O2S, an average mass of 514.427 Da, and a monoisotopic mass of 513.079285 Da .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a 1,2,4-triazole ring, a naphthylamino group, and a benzamide group .


Chemical Reactions Analysis

Triazole derivatives have been shown to possess various biological activities, making them attractive for pharmaceutical development. They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, triazole derivatives have been reported to possess antioxidant properties. They can protect against oxidative damage and inhibit lipid peroxidation .

Future Directions

Triazole derivatives have shown promise in treating various diseases, and their low cost and wide availability make them attractive for drug development . Future research may focus on optimizing the synthesis of these compounds and further exploring their biological activities.

Properties

IUPAC Name

3,4-dichloro-N-[[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N5O2S/c1-2-31-21(13-27-23(33)16-10-11-18(25)19(26)12-16)29-30-24(31)34-14-22(32)28-20-9-5-7-15-6-3-4-8-17(15)20/h3-12H,2,13-14H2,1H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHPGXDZONQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

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